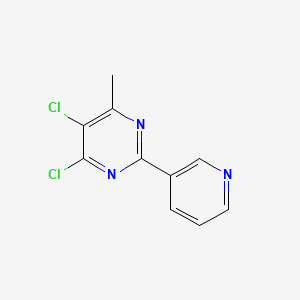

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

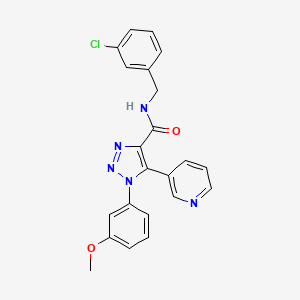

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is a chemical compound with the molecular formula C10H7Cl2N3 . It is used in proteomics research .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine often involves reactions such as double cross-coupling and aldol condensation . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is characterized by the presence of two chlorine atoms, a methyl group, and a pyridyl group attached to a pyrimidine ring .Chemical Reactions Analysis

Pyrimidine derivatives like 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine can participate in various chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis

The molecular weight of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is 240.09 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Medicinal Chemistry

The synthesis and antitumor activity of various pyrimidine derivatives have been a significant area of research. For instance, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have been synthesized and shown potent inhibitory activities against certain cancer types, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Grivsky et al., 1980). Such studies underscore the importance of pyrimidine compounds in developing new anticancer drugs, where derivatives of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine could serve as key intermediates or active agents.

Nonlinear Optics (NLO) and Material Science

Pyrimidine rings are prevalent in nature and have found applications in the fields of medicine and nonlinear optics (NLO). Research on thiopyrimidine derivatives, for example, has shown that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020). This exploration opens avenues for using 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine derivatives in developing new materials with desirable optical properties for technological advancements.

Synthetic Chemistry and Drug Development

The versatility of pyrimidine derivatives in synthetic chemistry is well-documented, with their use in creating various biologically active molecules. For instance, transformations of dichloropyrimidine compounds have led to the synthesis of condensed azines, illustrating the potential of these molecules in generating new chemical entities (Bakulina et al., 2014). Such synthetic routes can be instrumental in developing new drugs, where 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine can act as a precursor or intermediate in crafting molecules with desired therapeutic effects.

DNA Interaction and Biochemistry

The interaction of pyrimidine derivatives with DNA is another area of interest, highlighting the potential of these compounds in understanding genetic processes and designing drugs that target DNA. Studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride have revealed insights into how such molecules can interact with DNA, offering a basis for developing drugs that modulate genetic expression or combat genetic diseases (Zhang et al., 2013).

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets by binding to specific enzymes or receptors, thereby modulating their activity .

Biochemical Pathways

Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .

Pharmacokinetics

The compound’s physical properties, such as its predicted melting point of 13141° C and boiling point of 2715° C at 760 mmHg, suggest that it may have good stability and could potentially be well-absorbed in the body .

Result of Action

Pyrimidine derivatives are often associated with a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Eigenschaften

IUPAC Name |

4,5-dichloro-6-methyl-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-3-2-4-13-5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVBSZANRXEMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CN=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2939380.png)

![Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2939382.png)

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2939386.png)

![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)

![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)

![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)

![diethyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)

![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)